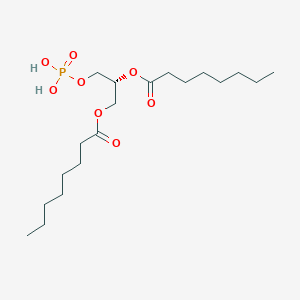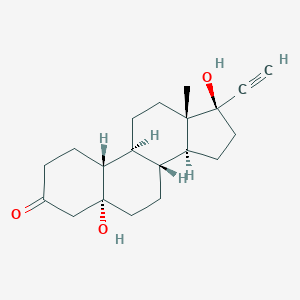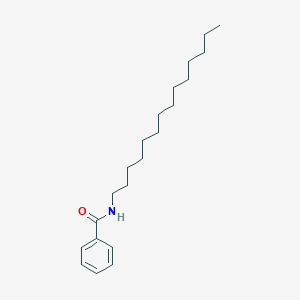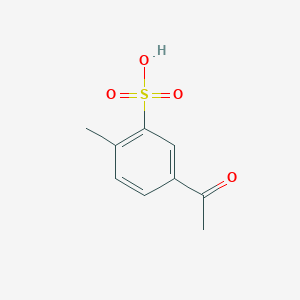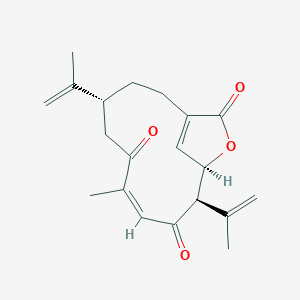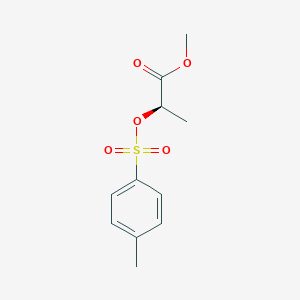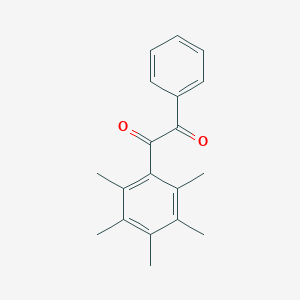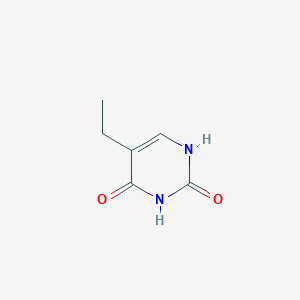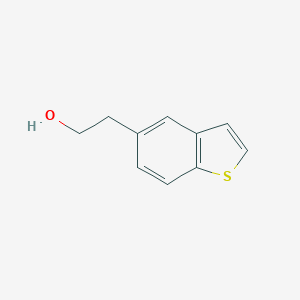![molecular formula C14H13NO3S B024730 4-[(4-Acetylphenyl)sulfonyl]aniline CAS No. 100866-99-7](/img/structure/B24730.png)
4-[(4-Acetylphenyl)sulfonyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Acetylphenyl)sulfonyl]aniline is an organic compound that belongs to the class of sulfonamides. It is commonly used in scientific research for its various applications in the field of organic chemistry, medicinal chemistry, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
4-[(4-Acetylphenyl)sulfonyl]aniline has various applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of sulfonamides and related compounds. It is also used in medicinal chemistry for the development of new drugs targeting different diseases such as cancer, Alzheimer's disease, and bacterial infections. Moreover, this compound has been used as a probe for studying the binding interactions of sulfonamides with proteins.
Mécanisme D'action
The mechanism of action of 4-[(4-Acetylphenyl)sulfonyl]aniline is based on its ability to inhibit the activity of carbonic anhydrase (CA) enzymes. CA enzymes are involved in various physiological processes such as acid-base balance, respiration, and ion transport. Inhibition of CA enzymes has been shown to be effective in the treatment of glaucoma, epilepsy, and other diseases. 4-[(4-Acetylphenyl)sulfonyl]aniline inhibits CA enzymes by binding to the zinc ion in the active site of the enzyme, thus preventing the catalysis of the reaction.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-[(4-Acetylphenyl)sulfonyl]aniline are mainly related to its inhibition of CA enzymes. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for maintaining the acid-base balance in the body. Therefore, the use of this compound can lead to acidosis, which is a condition characterized by an increase in the acidity of the blood. Moreover, inhibition of CA enzymes can also lead to a decrease in the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(4-Acetylphenyl)sulfonyl]aniline in lab experiments are its high purity, stability, and low cost. Moreover, this compound is readily available and can be synthesized using simple methods. However, one limitation of using this compound is its toxicity, which can be harmful to the experimenter if not handled properly. Therefore, appropriate safety measures should be taken while handling this compound.
Orientations Futures
In the future, 4-[(4-Acetylphenyl)sulfonyl]aniline can be used for the development of new drugs targeting various diseases such as cancer, Alzheimer's disease, and bacterial infections. Moreover, this compound can be used as a probe for studying the binding interactions of sulfonamides with proteins. Furthermore, the synthesis of new derivatives of this compound can be explored to improve its potency and selectivity towards CA enzymes. Finally, the use of this compound in combination with other drugs can be investigated to enhance its therapeutic effects.
Conclusion:
In conclusion, 4-[(4-Acetylphenyl)sulfonyl]aniline is an organic compound that has various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be used for the development of new drugs targeting various diseases and can be used as a probe for studying the binding interactions of sulfonamides with proteins. However, appropriate safety measures should be taken while handling this compound due to its toxicity.
Méthodes De Synthèse
4-[(4-Acetylphenyl)sulfonyl]aniline can be synthesized using different methods. One of the most commonly used methods is the reaction between 4-acetamidobenzenesulfonyl chloride and aniline in the presence of a base. This reaction results in the formation of 4-[(4-Acetylphenyl)sulfonyl]aniline as a white solid with a yield of around 80%.
Propriétés
Numéro CAS |
100866-99-7 |
|---|---|
Nom du produit |
4-[(4-Acetylphenyl)sulfonyl]aniline |
Formule moléculaire |
C14H13NO3S |
Poids moléculaire |
275.32 g/mol |
Nom IUPAC |
1-[4-(4-aminophenyl)sulfonylphenyl]ethanone |
InChI |
InChI=1S/C14H13NO3S/c1-10(16)11-2-6-13(7-3-11)19(17,18)14-8-4-12(15)5-9-14/h2-9H,15H2,1H3 |
Clé InChI |
HGWHPLHKHGKPKK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
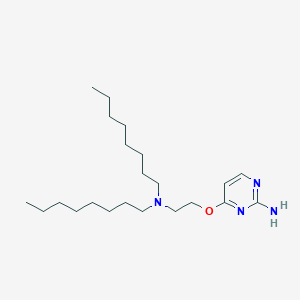
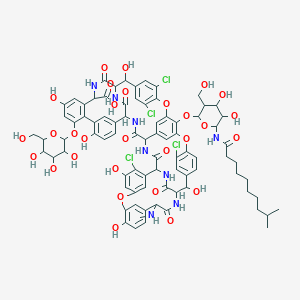
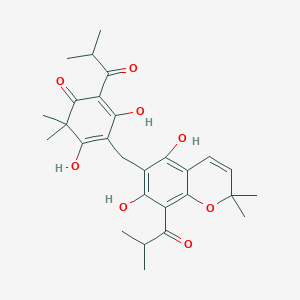
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)
